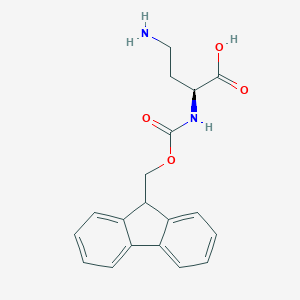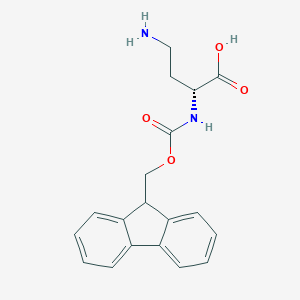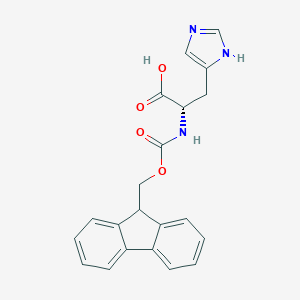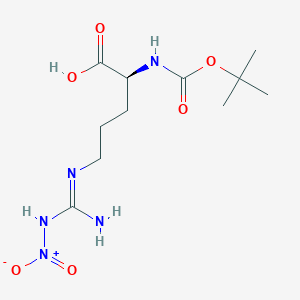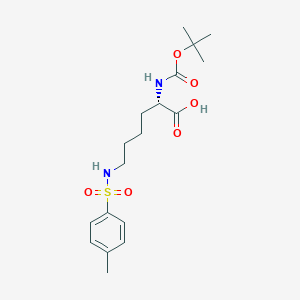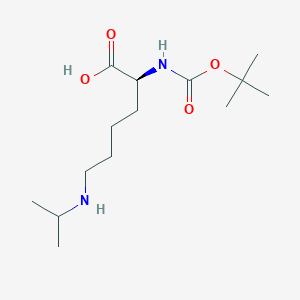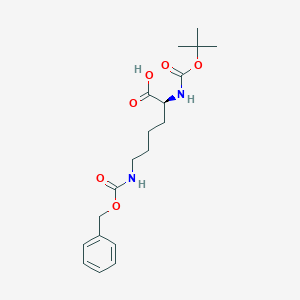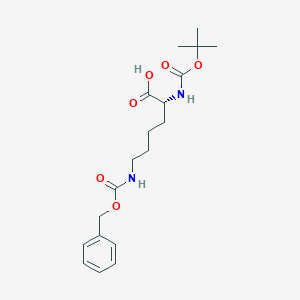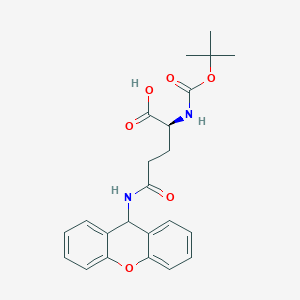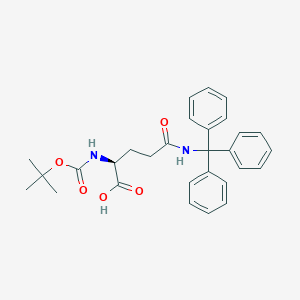
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (CAS# 66863-43-2) is a useful research chemical . It is a reactant involved in the synthesis of molecules for biological studies .
Synthesis Analysis
This compound is used as a reactant in the synthesis of various molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .Molecular Structure Analysis
The empirical formula of this compound is C17H20N2O4 . Its molecular weight is 316.35 .Chemical Reactions Analysis
This compound is involved in the synthesis of molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .Physical And Chemical Properties Analysis
The compound is a white to light cream crystalline powder . It has a predicted boiling point of 525.6±50.0 °C and a predicted density of 1.322±0.06 g/cm3 . The compound’s pKa is predicted to be 3.98±0.20 .科学的研究の応用
Catalysis and Organic Synthesis
Boronic acids, including derivatives and related compounds, have been recognized for their utility as catalysts in various organic transformations. These compounds can promote direct transformations of hydroxy groups into valuable products under mild conditions. The reversible covalent bond formation with hydroxy groups enables electrophilic and nucleophilic modes of activation, facilitating amide formation, cycloadditions, conjugate additions, and selective Friedel-Crafts-type reactions. This catalytic activity demonstrates the potential of boronic acids and related compounds in synthesizing complex molecules efficiently and selectively, showcasing the importance of such compounds in organic synthesis (Hall, 2019).
Peptide and Amide Bond Formation
The compound has been implicated in the synthesis of peptides and amides, indicating its role in the formation of complex organic molecules. For instance, methods have been developed for the efficient formation of amides or peptides from carboxylic acids and amines. These methodologies leverage the unique properties of boronic acid derivatives for activating carboxylic acids, leading to high-yield production of peptides, which are crucial for biological research and pharmaceutical applications (Basel & Hassner, 2002).
Chemoselective Ligation and Modification of Peptides
The ability to perform chemoselective ligation and modification of peptides is another significant application. This process is critical for the synthesis of complex peptides and proteins with precise structural and functional attributes. Techniques such as native chemical ligation, which allows for the ligation of peptides at specific sites, are essential for constructing proteins with defined structures for research and therapeutic uses (Crich & Banerjee, 2007).
Advanced Materials and Environmental Applications
Beyond synthesis and catalysis, derivatives of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid are explored for their potential in creating advanced materials and environmental applications. For example, modified nanosheets of Bi2O2CO3 (m-BOC) have been designed for the smart removal of dye pollutants, indicating the versatility of Boc-related compounds in addressing environmental challenges. These materials can adsorb and desorb contaminants in response to external stimuli, such as light, providing a recyclable and efficient solution for water treatment (Liu et al., 2020).
Safety and Hazards
特性
IUPAC Name |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPEWKHTOVVAT-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


